molecular formula C14H16F3NO2 B15250155 tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate

Cat. No.: B15250155
M. Wt: 287.28 g/mol
InChI Key: DJMFVHCWRJHENZ-UHFFFAOYSA-N
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Description

The compound belongs to the isoindoline carboxylate family, characterized by a bicyclic isoindoline core with a tert-butyl ester at position 2 and a trifluoromethyl (-CF₃) substituent at position 4. The -CF₃ group is strongly electron-withdrawing, which influences reactivity, solubility, and metabolic stability compared to other substituents (e.g., halogens or amino groups) . Such derivatives are frequently used in medicinal chemistry as intermediates for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to their balance of lipophilicity and steric bulk.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

tert-butyl 5-(trifluoromethyl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-9-4-5-11(14(15,16)17)6-10(9)8-18/h4-6H,7-8H2,1-3H3

InChI Key

DJMFVHCWRJHENZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and trifluoromethylating agents.

    Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed direct trifluoromethylthiolation method.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 5-fluoroisoindoline-2-carboxylate Fluorine (-F) C₁₃H₁₆FNO₂ 237.27 High polarity; used in PET imaging probes
tert-Butyl 5-bromoisoindoline-2-carboxylate Bromine (-Br) C₁₃H₁₆BrNO₂ 298.18 Intermediate for Suzuki couplings
tert-Butyl 5-aminoisoindoline-2-carboxylate Amino (-NH₂) C₁₃H₁₈N₂O₂ 234.30 Nucleophilic reactivity; PROTAC synthesis
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Boronate ester C₁₉H₂₈BNO₄ 345.24 Cross-coupling reactions
tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate (Target) Trifluoromethyl (-CF₃) C₁₄H₁₆F₃NO₂ 295.28 (estimated) Enhanced metabolic stability; drug design

Key Observations:

Electronic Effects :

  • The -CF₃ group in the target compound imparts strong electron-withdrawing effects, reducing electron density at the isoindoline core compared to -NH₂ (electron-donating) or -F (moderately electron-withdrawing) . This decreases nucleophilicity but enhances oxidative stability.
  • Bromine (-Br) and boronate esters enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas -CF₃ is typically inert under such conditions .

Steric Bulk: The tert-butyl ester at position 2 provides steric protection to the carboxylate, a feature shared across all analogs .

Synthetic Utility: The amino derivative (C₁₃H₁₈N₂O₂) is a key intermediate for introducing secondary functional groups (e.g., amidation) . The boronate ester (C₁₉H₂₈BNO₄) facilitates late-stage diversification in drug discovery via Suzuki reactions .

Thermal and Chemical Stability: Bromine and trifluoromethyl substituents enhance thermal stability compared to amino or hydroxyl analogs, which may decompose under acidic/basic conditions .

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